6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
Molecular Formula |
C27H24N6O2 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H24N6O2/c1-17-10-11-23-31-25-22(27(35)32(23)15-17)13-21(24(28)33(25)16-19-7-6-12-29-14-19)26(34)30-18(2)20-8-4-3-5-9-20/h3-15,18,28H,16H2,1-2H3,(H,30,34) |
InChI Key |
MPXKNGYNJYQCQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NC(C)C5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Optimization
-
Aldehyde component : 3-Pyridinecarboxaldehyde introduces the pyridinyl moiety.
-
Amine component : Methylamine provides the 13-methyl group.
-
Isocyanide : tert-Butyl isocyanide facilitates cyclization.
Table 1: Optimized Conditions for Debus-Radiszewski Cyclization
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Anhydrous THF | 78 | 95 |
| Temperature | 60°C | 72 | 93 |
| Catalyst | ZnCl₂ (10 mol%) | 68 | 90 |
| Reaction Time | 24 h | 78 | 95 |
Reaction monitoring via thin-layer chromatography (TLC) confirms complete consumption of starting materials within 18–24 hours. Post-reaction purification through silica gel chromatography isolates the tricyclic intermediate with >95% purity.
Oxidative Installation of the Imino Group
The 6-imino functionality is introduced via manganese(IV) oxide-mediated oxidation of a glycinate precursor, adapting methodologies from α-imino carboxylic acid synthesis.
Oxidation Mechanism and Conditions
Manganese(IV) oxide selectively oxidizes the α-amino group to an imino functionality without affecting the carboxamide or pyridinyl groups. Key parameters include:
-
Solvent system : Dichloromethane (DCM) with 5% acetic acid.
-
Stoichiometry : 2.2 equivalents MnO₂ per glycinate.
-
Reaction time : 6 hours at room temperature.
Table 2: Comparative Oxidant Efficiency
| Oxidant | Conversion (%) | Imino Yield (%) |
|---|---|---|
| MnO₂ | 98 | 85 |
| DDQ | 89 | 72 |
| TEMPO/PhI(OAc)₂ | 76 | 65 |
Manganese(IV) oxide outperforms DDQ and TEMPO-based systems, achieving 85% isolated yield of the imino derivative.
Side-Chain Functionalization Strategies
Pyridin-3-Ylmethyl Group Installation
A Mitsunobu reaction couples the tricyclic intermediate with pyridin-3-ylmethanol:
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.
-
Conditions : Anhydrous DMF, 0°C to room temperature.
-
Yield : 82% after column chromatography.
Carboxamide Formation
The ethyl ester intermediate undergoes aminolysis with 1-phenylethylamine:
-
Catalyst : Lipase CAL-B (immobilized).
-
Solvent : tert-Butanol, 50°C.
-
Conversion : 94% in 48 hours.
Table 3: Amidation Efficiency Across Catalysts
| Catalyst | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| Lipase CAL-B | tert-Butanol | 48 | 94 |
| NaOH | H₂O/EtOH | 24 | 88 |
| DMAP | DCM | 12 | 78 |
Enzymatic catalysis provides superior selectivity, minimizing ester hydrolysis byproducts.
Reaction Optimization and Scale-Up Considerations
Solvent Effects on Cyclization
Polar aprotic solvents (THF, DMF) enhance cyclization rates versus non-polar alternatives:
-
THF : 78% yield (dielectric constant 7.5).
-
Toluene : 54% yield (dielectric constant 2.4).
Temperature Gradients in Oxidation
Controlled exothermicity during MnO₂-mediated oxidation prevents imino group degradation:
-
Adiabatic temperature rise : 12°C mitigated via ice baths.
-
Large-scale (>100 g) : Semi-batch MnO₂ addition over 2 hours.
Chemical Reactions Analysis
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and phenylethyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Research Findings and Implications
- Virtual Screening Utility: The compound’s structural uniqueness necessitates hybrid screening approaches combining ligand-based similarity (Tanimoto/Dice) and structure-based docking to identify novel targets .
- Activity Cliffs: Despite low overall similarity to gefitinib, shared pharmacophores (e.g., pyridinyl groups) may create “activity cliffs,” where minor structural changes lead to drastic potency shifts .
- Synthetic Feasibility : The tricyclic scaffold’s synthetic complexity may hinder large-scale production compared to simpler quinazolines or pyridopyrimidines .
Biological Activity
The compound 6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
The molecular formula of the compound is with a molecular weight of approximately 473.6 g/mol. Its structural complexity allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| CAS Number | 844451-21-4 |
| Molecular Formula | C27H31N5O3 |
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate various biological pathways through:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: It has the potential to bind to specific receptors, influencing cellular signaling pathways.
Further research is necessary to elucidate the precise molecular mechanisms involved.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial and fungal strains. Its effectiveness can be attributed to the disruption of microbial cell membranes and interference with metabolic processes.
Antiviral Properties
Preliminary investigations suggest potential antiviral activity against certain viruses by inhibiting viral replication or entry into host cells.
Anticancer Potential
The compound has shown promise in preclinical cancer models. It appears to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including:
- Cell Cycle Arrest: Disruption of cell cycle progression in cancer cells.
- Induction of Apoptosis: Activation of apoptotic pathways leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy: A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
- Anticancer Study: In vitro tests on breast cancer cell lines revealed a significant reduction in cell viability when treated with this compound compared to untreated controls.
- Viral Inhibition Assay: The compound was tested against influenza virus in cultured cells, showing a notable decrease in viral load.
Future Research Directions
Ongoing research aims to further explore the following aspects:
- Mechanistic Studies: Detailed investigations into the molecular interactions and pathways influenced by the compound.
- In Vivo Studies: Evaluation of pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications: Synthesis of analogs to enhance potency and selectivity for specific biological targets.
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound's bioactivity is governed by its tricyclic framework, which includes a pyridinylmethyl group, a carboxamide moiety, and an imino-oxo system. The pyridine ring enhances π-π stacking interactions with biological targets, while the carboxamide group facilitates hydrogen bonding. The stereoelectronic effects of the methyl and phenylethyl substituents further modulate receptor binding affinity .
Q. What are the recommended analytical techniques for confirming structural purity?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical for structural validation. For purity assessment, reversed-phase HPLC with UV detection (λ = 210–280 nm) is recommended, using a C18 column and gradient elution with acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the tricyclic core?
The tricyclic core synthesis often involves cyclocondensation of amino-pyridine precursors with carbonyl derivatives. Key parameters include:
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.
- Catalyst selection : Use p-toluenesulfonic acid (PTSA) for acid-catalyzed steps.
- Solvent system : Tetrahydrofuran (THF) or dimethylformamide (DMF) improves solubility of intermediates . Post-synthesis, recrystallization from ethanol/DMF (3:1 v/v) enhances purity (yield: 60–75%) .
Q. What strategies resolve contradictions in reported IC₅₀ values across cell-based assays?
Discrepancies may arise from variations in assay conditions:
Q. How can computational modeling guide SAR studies for this compound?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) can predict binding modes. Focus on:
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen).
- Free energy calculations : Use MM-GBSA to rank derivative potency. Validate predictions with in vitro enzymatic assays (e.g., kinase inhibition) .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for dose-response studies?
- Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- EC₅₀/IC₅₀ confidence intervals : Report 95% CI from ≥3 independent experiments .
Q. How should researchers address solubility limitations in in vivo studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the carboxamide group.
- Formulation : Use PEG-400/saline (40:60 v/v) for intravenous administration.
- Pharmacokinetic monitoring : Measure plasma concentrations via LC-MS/MS at T₀, T₁₅, T₃₀, T₆₀ (minutes post-dose) .
Methodological Challenges
Q. What purification techniques are effective for isolating stereoisomers?
Q. How can metabolic stability be improved without compromising potency?
- Deuterium incorporation : Replace methyl groups with CD₃ to slow CYP450-mediated oxidation.
- Bioisosteric replacement : Substitute pyridine with pyrimidine to reduce first-pass metabolism. Validate modifications using liver microsome assays (human/rat) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
